molecular formula C12H19NO2 B1438573 4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine CAS No. 1039317-01-5

4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine

Cat. No.: B1438573
CAS No.: 1039317-01-5
M. Wt: 209.28 g/mol
InChI Key: GVNNDTZTOFSESG-UHFFFAOYSA-N
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Description

4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzylamine group substituted with two methoxyethoxy groups and two methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[4-(2-methoxyethoxy)-3,5-dimethylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9-6-11(8-13)7-10(2)12(9)15-5-4-14-3/h6-7H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNNDTZTOFSESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine typically involves the reaction of 3,5-dimethylbenzylamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis or degradation of other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine is unique due to its specific substitution pattern on the benzylamine core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .

Biological Activity

4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine.

The compound is characterized by a benzylamine core with specific substitutions that influence its reactivity and biological interactions. The methoxy-ethoxy group enhances its solubility and may influence its interaction with biological targets.

This compound functions primarily as a ligand for various enzymes and receptors. It modulates their activity, potentially participating in metabolic pathways that influence the synthesis and degradation of biomolecules.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation . The following table summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM)
HeLa60
MDA-MB-231>10
A54912
T47D8

These results indicate that while the compound exhibits significant activity against some cancer types, it may be less effective against others.

Enzyme Interaction

The compound has been identified as a modulator of specific enzymes involved in metabolic pathways. It can participate in oxidation and reduction reactions, leading to the formation of various metabolites. The ability to act as a ligand suggests potential applications in drug development targeting specific enzyme activities.

Case Studies

  • Cell Cycle Arrest Study : In a controlled experiment, treatment with this compound resulted in a concentration-dependent increase in G2/M phase cells in HeLa cells. This was accompanied by increased expression of cyclin B and decreased phosphorylation of cdc2, indicating a mechanism through which the compound exerts its antiproliferative effects .
  • Comparative Analysis with Analogues : A study comparing this compound with similar benzylamines revealed that slight modifications in substitution patterns significantly affected biological activity. For instance, moving a methyl group from the para to meta position drastically reduced potency against MDA-MB-231 cells .

Research Applications

This compound is utilized across various fields:

  • Medicinal Chemistry : As a precursor for synthesizing more complex therapeutic agents.
  • Biological Research : To study enzyme interactions and metabolic pathways.
  • Industrial Applications : In the development of specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine
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4-(2-Methoxy-ethoxy)-3,5-dimethyl-benzylamine

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